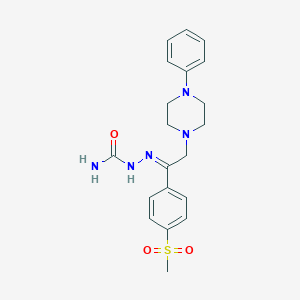
N-benzoyl-N'-(4-nitrophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzoyl-N’-(4-nitrophenyl)thiourea” is an organosulfur compound . It is a type of thiourea derivative, which is known to exhibit a wide variety of biological activities .
Synthesis Analysis
The synthesis of N-benzoyl-N’-(4-nitrophenyl)thiourea and similar compounds often involves the reaction of various amines with CS2 . A practically simple, catalyst-free, and scalable synthesis of N-substituted ureas has been developed, which involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The molecular structure of N-benzoyl-N’-(4-nitrophenyl)thiourea can be characterized by elemental analysis and FT-IR, 1H, and 13C-NMR spectroscopic methods . The crystal structure of similar compounds has been determined by X-ray single-crystal techniques .Chemical Reactions Analysis
N,N-Dimethylformamide (DMF) can act as both solvent and catalyst in reactions involving N-benzoyl-N’-(4-nitrophenyl)thiourea derivatives . The reduction in potential values of different functional groups such as nitro and cyano in these compounds can be investigated using cyclic voltammetric (CV) curves .Physical And Chemical Properties Analysis
The physical and chemical properties of N-benzoyl-N’-(4-nitrophenyl)thiourea can be characterized by its molecular formula C14H11N3O3S and molecular weight 301.32 .Aplicaciones Científicas De Investigación
Chemistry and Coordination Properties
BNPT and its derivatives have been extensively studied for their chemistry, coordination, and structure. These compounds have found significant applications as ligands in coordination chemistry. The nitrogen substituents play a crucial role in affecting intra- and intermolecular hydrogen bonding interactions, which in turn influences the coordination properties of these ligands. Transition metal complexes bearing BNPT derivatives showcase novel applications, bridging the gap between chemical versatility and detailed structural properties for interdisciplinary approaches in biology and material science (Saeed, Flörke, & Erben, 2014).
Advanced Oxidation Processes
In the realm of environmental science, advanced oxidation processes (AOPs) utilize BNPT derivatives for the degradation of pollutants. BNPT compounds have been implicated in the degradation pathways of various environmental contaminants, indicating their potential in enhancing the efficiency of AOP systems. These pathways and their by-products have been studied, contributing to our understanding of environmental remediation techniques (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Role in Acrylic Bone Cements
In biomedical applications, derivatives of BNPT, specifically in the context of acrylic bone cements, have been investigated. The role of tertiary aromatic amines, including BNPT derivatives, as activators in the benzoyl peroxide/amine system for curing acrylic resins is noteworthy. These studies encompass the kinetics and mechanism of reaction, alongside considerations of toxicity, residuals, and leaching data, which are vital for biomedical applications such as denture resins or acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Chemosensors for Detection of Anions and Neutral Analytes
BNPT derivatives have been highlighted for their use in developing highly sensitive, selective, and simple fluorimetric and colorimetric chemosensors. These chemosensors are capable of detecting a broad range of anions and neutral analytes in biological, environmental, and agricultural samples, showcasing the versatility of BNPT derivatives in analytical chemistry (Al-Saidi & Khan, 2022).
Mecanismo De Acción
Thiourea derivatives like N-benzoyl-N’-(4-nitrophenyl)thiourea are known to exhibit a wide variety of biological activities. They are often used as inhibitors of photosynthesis by blocking the QB plastoquinone binding site of photosystem II . They may also inhibit acetolactate synthase, an enzyme involved in the biosynthesis of branched amino acids .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-nitrophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-13(10-4-2-1-3-5-10)16-14(21)15-11-6-8-12(9-7-11)17(19)20/h1-9H,(H2,15,16,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMGBGAUFCFJGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzoyl-N'-(4-nitrophenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl phenyl ether](/img/structure/B374638.png)

![2-[(2-chlorophenyl)(3-chlorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B374640.png)
![2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B374643.png)
![8-chloro-2-methoxy-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B374644.png)
![2-[(2-Fluorophenyl)sulfanyl]benzaldehyde](/img/structure/B374645.png)
![N-[2-(6,11-dihydrodibenzo[b,e]thiepin-11-ylsulfanyl)benzyl]-N,N-dimethylamine](/img/structure/B374648.png)
![1-(3-Chloro-8-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374652.png)

![2-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-5-(dimethylamino)pentanenitrile](/img/structure/B374654.png)
![1-(3-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374655.png)
![1-[[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-methylamino]propan-2-yl decanoate](/img/structure/B374657.png)
![4-{[8-(4-Morpholinylmethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-yl]methyl}morpholine](/img/structure/B374660.png)
![1-Methyl-4-({8-[(4-methyl-1-piperazinyl)methyl]-1,2,3,5,6,7-hexahydro-s-indacen-4-yl}methyl)piperazine](/img/structure/B374662.png)